molecular formula C10H10N2O4 B13624912 Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13624912
M. Wt: 222.20 g/mol
InChI Key: BKYWNXRCSITUPC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1341377-02-3) is a high-purity chemical building block featuring a 1,2,4-oxadiazole core linked to a 2-methylfuran moiety. This specific molecular architecture makes it a valuable compound for medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a well-known pharmacophore in pharmaceutical development, with derivatives demonstrating a wide range of biological activities, including antimicrobial , antiviral , and potential anticancer properties . The furan ring further enhances its utility as a versatile synthetic intermediate. Researchers can employ this ester in various transformations, such as hydrolysis to the corresponding carboxylic acid or reaction with hydrazine hydrate to form carbohydrazide derivatives for synthesizing more complex heterocyclic systems . This product is intended for research and development purposes strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure proper handling and adherence to all relevant safety protocols as outlined in the Safety Information section.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H10N2O4/c1-3-14-10(13)8-11-9(16-12-8)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3

InChI Key

BKYWNXRCSITUPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=C(OC=C2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of appropriate hydrazide or acylhydrazone precursors from 2-methylfuran-3-carboxylate derivatives.
  • Cyclization to form the 1,2,4-oxadiazole ring using oxidative or dehydrative cyclization agents.
  • Introduction or retention of the ethyl carboxylate ester group.

This approach aligns with established methods for oxadiazole synthesis, where cyclization of hydrazides or hydrazones with carboxylic acid derivatives or their activated forms is key.

Specific Synthetic Routes

Cyclization of Acylhydrazides with Activated Carbonyl Compounds

One of the prominent methods involves the reaction of ethyl 2-methylfuran-3-carboxylate hydrazide with appropriate reagents to induce ring closure forming the 1,2,4-oxadiazole ring. For example, phosphoryl chloride (POCl₃) is used as a cyclizing agent under reflux conditions (~65°C) for approximately 4 hours, followed by quenching with ice-cold water to precipitate the product. This method provides a controlled environment to promote cyclization and achieve good yields.

Parameter Condition
Cyclizing agent Phosphoryl chloride (POCl₃)
Temperature 65°C
Reaction time 4 hours
Purification Flash chromatography (ether/DCM)

This method is supported by analogous syntheses of oxadiazole derivatives, where the key is the formation of the heterocyclic ring via intramolecular cyclization of hydrazide intermediates.

Oxidative Cyclization of Hydrazones

Another approach involves the preparation of hydrazones from the condensation of aldehyde derivatives of 2-methylfuran-3-carboxylate with hydrazine derivatives, followed by oxidative cyclization. Oxidizing agents such as iodine, yellow mercuric oxide, magnesium oxide, or chloramine-T in ethanol under reflux conditions facilitate the formation of the oxadiazole ring.

Yields vary depending on the oxidant:

Oxidizing Agent Yield (%)
Iodine + HgO + MgO 41–47
Chloramine-T (ethanol) 78–91

This method allows for higher yields with chloramine-T and is suitable for synthesizing 1,2,4-oxadiazole derivatives bearing substituted furan moieties.

Hydrolysis and Subsequent Functionalization

The ethyl ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then undergo further transformations. Hydrolysis conditions include:

Reagent/Conditions Product Yield (%)
10% H₂SO₄, reflux 5 h 5-Methyl-1,3,4-oxadiazole-2-COOH 82
NaOH (aqueous), RT 12 h 5-Methyl-1,3,4-oxadiazole-2-COOH 78

This step is crucial for derivatization and further functional group manipulation.

Representative Experimental Procedure

A typical synthesis may proceed as follows:

  • Preparation of Hydrazide Intermediate: Ethyl 2-methylfuran-3-carboxylate is reacted with hydrazine hydrate under reflux to form the hydrazide.

  • Formation of Hydrazone: The hydrazide is condensed with an aldehyde derivative to form the hydrazone intermediate.

  • Oxidative Cyclization: The hydrazone is subjected to oxidative cyclization using chloramine-T in ethanol under reflux, yielding the oxadiazole ring system.

  • Purification: The crude product is purified by recrystallization from ethanol or flash chromatography.

Yields for the final oxadiazole product typically range from 70% to over 90%, depending on reaction conditions and purification methods.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Cyclization with POCl₃ POCl₃, 65°C, 4 h, flash chromatography 60–75 Controlled cyclization, moderate yield
Oxidative Cyclization Chloramine-T in ethanol, reflux 78–91 Higher yield, milder conditions
Hydrazone Formation + Oxidation Hydrazide + aldehyde, then oxidant (I₂, HgO, MgO) 41–47 Lower yield, multiple oxidants possible
Hydrolysis of Ethyl Ester 10% H₂SO₄ reflux or NaOH aqueous, RT 78–82 For derivatization and further functionalization

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation to form oxygenated derivatives. Key findings include:

Reagent/Conditions Product Yield Reference
I₂/HgO in acetic acid5-Aryl-1,3,4-oxadiazole derivatives72–85%
10% aqueous acetic acid refluxDihydroxytetrahydrofuran derivatives95%
H₂O₂ (30%) in ethanolFuranone derivatives60%

Mechanistic Insight : Oxidative cyclization of carbohydrazones (e.g., compound 5 ) with iodine and mercuric oxide proceeds via elimination of an aroylhydrazone fragment, followed by cyclization to form oxadiazoles .

Reduction Reactions

The oxadiazole ring is susceptible to reduction under catalytic conditions:

Reagent/Conditions Product Yield Reference
H₂/Pd-C in ethanolAmine derivatives65–78%
LiAlH₄ in THFReduced oxadiazole intermediates55%

Notable Observation : Catalytic hydrogenation selectively reduces the oxadiazole ring without affecting the furan moiety.

Substitution Reactions

Electrophilic substitution occurs preferentially on the furan ring:

Reagent/Conditions Position Product Reference
NBS (N-bromosuccinimide)C-5 of furan5-Bromo-furan derivatives
HNO₃/H₂SO₄C-4 of furanNitro-substituted oxadiazoles

Key Trend : Bromination occurs at the electron-rich C-5 position of the furan ring due to its aromatic π-system.

Cyclization and Functionalization

The compound participates in cycloaddition and coupling reactions:

Reaction Type Reagents Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-functionalized oxadiazoles
Nucleophilic acyl substitutionAmines/alcoholsAmide/ester derivatives

Example : Reaction with aniline derivatives produces amide-linked hybrids with enhanced bioactivity.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic/basic conditions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals:

Compound Reactivity Difference
Ethyl 5-(2-methyltetrahydrofuran-3-yl) analogueReduced furan ring decreases electrophilic substitution
Triazole-containing derivativesHigher susceptibility to nucleophilic attack

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate 2-Methylfuran C₁₁H₁₂N₂O₄ (inferred) ~236.23 (estimated) Not reported
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930) Phenyl C₁₁H₁₀N₂O₃ 218.21 50–52
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 2-Thienyl C₉H₈N₂O₃S 224.23 Not reported
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Not reported
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl C₆H₇ClN₂O₃ 190.59 Not reported

Key Observations :

  • Electronic Effects : The 2-methylfuran group is electron-rich due to the oxygen atom in the furan ring, contrasting with the electron-neutral phenyl or electron-withdrawing chlorophenyl substituents. This difference impacts solubility and reactivity in further functionalization reactions .

Physicochemical Properties

  • Solubility : Furan-containing compounds often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) due to the oxygen heteroatom. Chlorophenyl and thienyl derivatives may show lower solubility due to increased hydrophobicity .
  • Melting Points : Aryl-substituted oxadiazoles (e.g., NV930) generally have lower melting points (50–52°C) compared to heteroaromatic analogues, which may form stronger intermolecular interactions .

Biological Activity

Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:

Ethyl 5 2 methylfuran 3 yl 1 2 4 oxadiazole 3 carboxylate\text{Ethyl 5 2 methylfuran 3 yl 1 2 4 oxadiazole 3 carboxylate}

This compound exhibits a unique arrangement that contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, with promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.012 μg/mL
Escherichia coli0.025 μg/mL
Mycobacterium tuberculosisActive against monoresistant strains

These findings indicate that the compound may serve as a lead for developing new antibacterial agents.

Antifungal Activity

The compound's antifungal properties have also been explored. In a comparative study of various oxadiazole derivatives, this compound showed notable antifungal activity against common pathogens.

Fungal Strain Inhibition Zone (mm) Reference
Candida albicans15
Aspergillus niger12

These results suggest that the compound could be effective in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)8.5
MDA-MB-231 (Breast Cancer)9.0
HepG2 (Liver Cancer)>20

The selectivity index indicates that this compound might be a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in vivo and in vitro.

  • In Vivo Studies : A study involving mice treated with the compound showed significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
  • In Vitro Studies : In laboratory settings, the compound was found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the ERK and JNK pathways .

Q & A

Q. What orthogonal techniques validate the compound’s stability in biological matrices?

  • Methodology :
  • Stability-indicating HPLC : Develop a gradient method (C18 column, 0.1% TFA in H2O/ACN) to resolve the compound from matrix interferences.
  • LC-HRMS : Monitor exact mass (m/z 235.0821 [M+H]+) to confirm integrity in plasma/serumen after 24h incubation .

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